molecular formula C16H10ClF3N2OS B2598696 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 1017491-50-7

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

Cat. No.: B2598696
CAS No.: 1017491-50-7
M. Wt: 370.77
InChI Key: NZOFYRYHEORORL-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a complex organic compound known for its unique chemical structure and properties This compound features a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a chlorophenylsulfanyl group

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the use of phenylhydrazine or a similar reagent to introduce the phenyl group onto the pyrazole ring.

    Substitution with the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the chlorophenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorophenylsulfanyl chloride or a similar reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.

    Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Affecting gene expression: Influencing the expression of specific genes involved in disease processes or cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenylsulfanyl)-ethanesulfonic acid phenyl ester
  • 2-[2-(4-Chloro-phenylsulfanyl)-acetylamino]-3-(4-guanidino-phenyl)-propionamide

Uniqueness

4-(4-Chloro-phenylsulfanyl)-2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenylsulfanyl group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2OS/c17-10-6-8-12(9-7-10)24-13-14(16(18,19)20)21-22(15(13)23)11-4-2-1-3-5-11/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNAQEUKOZMOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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